molecular formula C11H14F3N5 B11756584 [(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11756584
M. Wt: 273.26 g/mol
InChI Key: GPGVJJPIODSGRI-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Coupling of the pyrazole rings: The two substituted pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of metal-based drugs.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoroethyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives such as:

    1-methyl-1H-pyrazole: Lacks the trifluoroethyl group, making it less specific in its interactions.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may affect its binding properties.

    1,3-dimethyl-1H-pyrazole: Contains two methyl groups, which can alter its reactivity and binding characteristics.

The unique combination of the methyl and trifluoroethyl groups in (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-6-9(4-16-18)2-15-3-10-5-17-19(7-10)8-11(12,13)14/h4-7,15H,2-3,8H2,1H3

InChI Key

GPGVJJPIODSGRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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